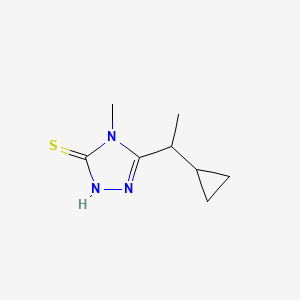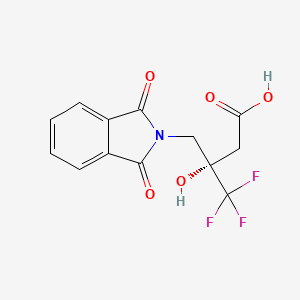![molecular formula C8H11BrN2S B13155157 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole is a chemical compound with the molecular formula C₈H₁₁BrN₂S and a molecular weight of 247.16 g/mol . This compound features a cyclobutyl ring substituted with a bromomethyl group and a thiadiazole ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
The synthesis of 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole typically involves the following steps:
Cyclobutylmethylation: The starting material, cyclobutylmethanol, is reacted with a brominating agent such as phosphorus tribromide (PBr₃) to form 1-(bromomethyl)cyclobutane.
Thiadiazole Formation: The bromomethylated cyclobutane is then reacted with thiadiazole precursors under specific conditions to form the final product.
Analyse Des Réactions Chimiques
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding thiols or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride (LiAlH₄), and oxidizing agents like hydrogen peroxide (H₂O₂).
Applications De Recherche Scientifique
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole can be compared with other similar compounds such as:
1-(Bromomethyl)cyclobutane: Lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
1,2,5-Thiadiazole Derivatives: These compounds have similar biological activities but differ in their substituents, affecting their overall properties and applications.
The uniqueness of this compound lies in its combination of a cyclobutyl ring with a thiadiazole ring, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11BrN2S |
|---|---|
Poids moléculaire |
247.16 g/mol |
Nom IUPAC |
3-[[1-(bromomethyl)cyclobutyl]methyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-6-8(2-1-3-8)4-7-5-10-12-11-7/h5H,1-4,6H2 |
Clé InChI |
FHVQYOOYMGDLNE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2=NSN=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)

![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)
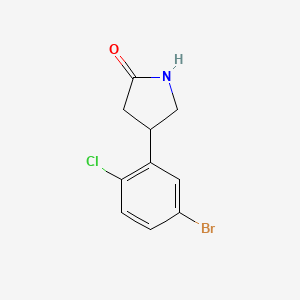

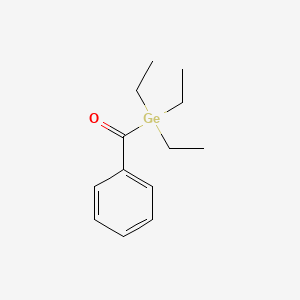
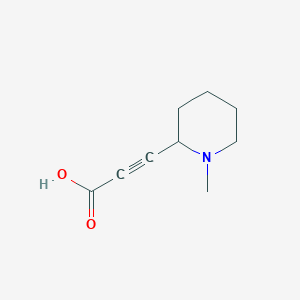

methanol](/img/structure/B13155118.png)

methanol](/img/structure/B13155126.png)
